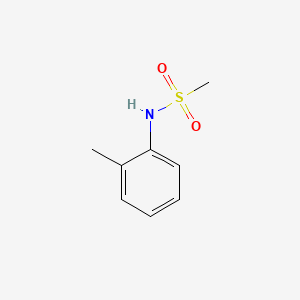
N-(2-methylphenyl)methanesulfonamide
Descripción general
Descripción
“N-(2-methylphenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H11NO2S . It is also known by its CAS number: 7022-17-5 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) with a 2-methylphenyl group attached . A computational study on the molecular conformation, NMR chemical shifts, and vibrational transitions for this compound has been conducted .
Chemical Reactions Analysis
Sulfonamides, including “this compound”, are generally unreactive. They can undergo a variety of acid-base reactions. The N-H bond can be deprotonated, and the alkylsulfonamides can be deprotonated at carbon .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 185.24 . Its melting point is 44 °C, and its predicted boiling point is 292.2±33.0 °C . The predicted density is 1.267±0.06 g/cm3 .
Aplicaciones Científicas De Investigación
Computational and Structural Studies
- DFT Quantum Chemical Investigations : A study by Karabacak, Cinar, and Kurt (2010) utilized Density Functional Theory (DFT) to investigate the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide, providing insights into its molecular structure and behavior (Karabacak, Cinar, & Kurt, 2010).
Chemical Synthesis and Modifications
Synthesis of 2-Substituted 1-Methylsulfonylindoles : Research by Sakamoto et al. (1988) demonstrated a one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, highlighting its utility in creating functionalized indoles (Sakamoto et al., 1988).
Structural Studies of Nimesulide Derivatives : Dey et al. (2015) synthesized and analyzed the crystal structures of nimesulide derivatives, including N-(2-phenoxy-4-(4-p-tolyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, to understand their supramolecular assembly (Dey et al., 2015).
Analytical and Experimental Studies
NMR and IR Spectroscopy Analysis : Oznobikhina et al. (2009) used quantum-chemical calculations and IR spectroscopy to study the structural properties and proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide, contributing to our understanding of its chemical behavior (Oznobikhina et al., 2009).
Pharmacological Characterization : A study by Demarinis et al. (1985) characterized N-[2-Hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide pharmacologically, demonstrating its agonistic activity at alpha 1-adrenoceptors (Demarinis et al., 1985).
Chemical Properties and Reactions
Chemoselective N-Acylation Reagents : Kondo et al. (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, based on this compound, as chemoselective N-acylation reagents, showcasing its application in selective chemical synthesis (Kondo et al., 2000).
Synthesis of N-(2-cyanophenyl)disulfonamides : Research by Mphahlele and Maluleka (2021) described the synthesis and characterization of N-(2-cyanophenyl)disulfonamides derived from N-(2-halophenyl)methanesulfonamides, adding to the knowledge of its chemical versatility (Mphahlele & Maluleka, 2021).
Quantum-Chemical Calculation of Antioxidant Activity : Xue et al. (2022) conducted theoretical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to predict their free energy and molecular orbitals, contributing to our understanding of its antioxidant activity (Xue et al., 2022).
Voltammetric Analysis : Álvarez-Lueje et al. (1997) conducted a voltammetric study of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, demonstrating its electrochemical properties and developing a method for its determination in pharmaceuticals (Álvarez-Lueje et al., 1997).
Palladium-Catalyzed Arylation : Zeevaart, Parkinson, and Koning (2005) described the α-arylation of methanesulfonamides using palladium catalysis, illustrating its application in the synthesis of complex molecules (Zeevaart, Parkinson, & Koning, 2005).
Propiedades
IUPAC Name |
N-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-7-5-3-4-6-8(7)9-12(2,10)11/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWJWTKGCHLIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

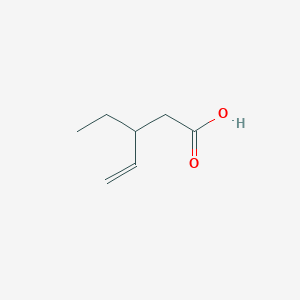
![[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2647781.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dichlorobenzamide](/img/structure/B2647783.png)
![[1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone](/img/structure/B2647784.png)
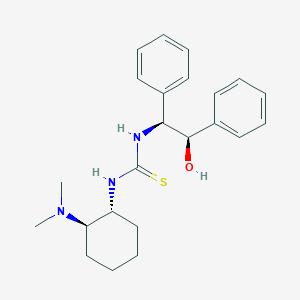
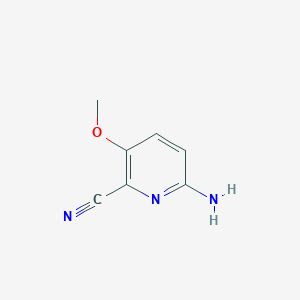
![5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B2647791.png)

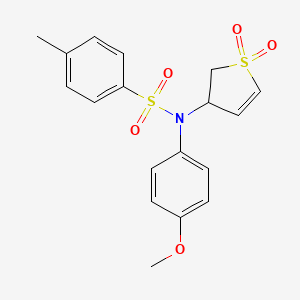
![N-(4-fluorobenzyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2647796.png)
![4-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2647797.png)
![1-[(3-chlorophenyl)methyl]-7-ethyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2647798.png)

![8-(4-bromophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647802.png)
